1-(4-Iodophenyl)-4-isopropylpiperazine
Overview
Description
1-(4-Iodophenyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of an iodophenyl group attached to a piperazine ring, which is further substituted with an isopropyl group
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and isopropylamine.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.
Substitution Reactions: The iodophenyl group is introduced via a substitution reaction, where the iodine atom replaces a hydrogen atom on the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(4-Iodophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Iodophenyl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound serves as a model molecule in various chemical reactions, helping researchers understand reaction mechanisms and optimize synthetic routes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The isopropyl group may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
1-(4-Iodophenyl)-4-isopropylpiperazine can be compared with other similar compounds, such as:
1-(4-Iodophenyl)piperazine: Lacks the isopropyl group, which may result in different pharmacological properties.
1-(4-Bromophenyl)-4-isopropylpiperazine: Contains a bromine atom instead of iodine, potentially altering its reactivity and binding affinity.
1-(4-Chlorophenyl)-4-isopropylpiperazine: Similar structure but with a chlorine atom, which may affect its chemical and biological behavior.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-iodophenyl)-4-propan-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKVFZYXVGSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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